molecular formula C13H21NO3 B11731405 1-Butanol, 2-[[(2,3-dimethoxyphenyl)methyl]amino]-, (R)-

1-Butanol, 2-[[(2,3-dimethoxyphenyl)methyl]amino]-, (R)-

Cat. No.: B11731405
M. Wt: 239.31 g/mol
InChI Key: PVKSSRFGEOCRJZ-LLVKDONJSA-N
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Description

1-Butanol (C₄H₉OH), a primary alcohol with a four-carbon chain, is a versatile compound widely used in industrial and research applications. It exists as a clear, colorless liquid with a characteristic alcoholic odor and moderate water solubility (19.7 g/L at 25°C) . Its boiling point (118°C) and density (810 kg/m³ at 288.15 K) make it suitable as a solvent in paints, coatings, and plasticizers . Production occurs via fermentation (e.g., Clostridium species) or chemical synthesis from propylene . Notably, 1-butanol is also explored as a biofuel due to its energy density and compatibility with diesel engines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butanol, 2-[[(2,3-dimethoxyphenyl)methyl]amino]-, ®- typically involves the reaction of 2,3-dimethoxybenzylamine with ®-2-butanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Butanol, 2-[[(2,3-dimethoxyphenyl)methyl]amino]-, ®- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by:

  • Molecular Formula : C13_{13}H19_{19}N1_{1}O3_{3}
  • Crystal System : Monoclinic
  • Functional Groups : Hydroxyl (-OH), Amine (-NH), and Methoxy (-OCH3_3) groups

These features enhance its solubility and reactivity compared to simpler amines or alcohols, making it an interesting candidate for further exploration in pharmaceutical applications.

Medicinal Chemistry

1-Butanol, 2-[[(2,3-dimethoxyphenyl)methyl]amino]-, (R)- has shown potential in various medicinal applications:

  • Antidepressant Activity : The compound can be studied for its interaction with neurotransmitter receptors, particularly in the context of mood regulation. Its structural similarity to known antidepressants suggests it may exhibit similar pharmacological properties.
  • Binding Affinity Studies : Research can focus on its binding affinity to specific receptors or enzymes using techniques such as radiolabeled ligand binding assays or surface plasmon resonance.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

  • Nucleophilic Substitution Reactions : Due to the presence of the amine and hydroxyl functional groups, it can participate in nucleophilic substitutions and electrophilic additions.
  • Condensation Reactions : It can react with aldehydes or ketones to form imines or other nitrogen-containing compounds, which are valuable in synthesizing more complex molecules.

Case Study 1: Synthesis Pathways

A study outlined various synthesis methods for 1-butanol derivatives, emphasizing the reaction of veratraldehyde with aniline under controlled conditions. This process highlights the compound's utility as a building block for more complex organic structures .

Case Study 2: Biological Evaluations

Research has evaluated the biological activity of related compounds featuring similar structural motifs. For instance, derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid demonstrated significant antihypertensive effects . These findings suggest that compounds with similar functionalities could be explored for cardiovascular applications.

Mechanism of Action

The mechanism of action of 1-Butanol, 2-[[(2,3-dimethoxyphenyl)methyl]amino]-, ®- involves its interaction with specific molecular targets. The compound’s chiral nature allows it to bind selectively to enzymes and receptors, influencing various biochemical pathways. The presence of the 2,3-dimethoxyphenyl group enhances its ability to interact with hydrophobic pockets in proteins, thereby modulating their activity.

Comparison with Similar Compounds

Structural Isomers of 1-Butanol

1-Butanol has three structural isomers: 2-butanol (secondary alcohol), isobutanol (2-methyl-1-propanol), and tert-butanol (2-methyl-2-propanol). Key differences are summarized below:

Property 1-Butanol 2-Butanol Isobutanol tert-Butanol
Molecular Formula C₄H₉OH C₄H₉OH C₄H₉OH C₄H₉OH
Boiling Point (°C) 118 99.5 108 82.5
Water Solubility 19.7 g/L 125 g/L 85 g/L Miscible
Primary Use Solvents, biofuels Industrial solvents Pharmaceuticals Fuel additives
Toxicity (LD50, rat) 790 mg/kg 6480 mg/kg 2460 mg/kg 3500 mg/kg

Key Findings :

  • 2-Butanol: Higher water solubility and lower toxicity compared to 1-butanol, often used in industrial degreasers .
  • Isobutanol: Preferred in pharmaceutical synthesis due to lower volatility and moderate solubility .
  • tert-Butanol: Highly miscible in water, used as a gasoline octane booster but associated with higher neurotoxic risk .

Derivatives and Related Alcohols

3-Methyl-1-Butanol (Isoamyl Alcohol)

  • Occurrence : Found in alcoholic beverages (e.g., mead) and fermented foods, contributing fruity aromas. Concentrations in mead range from 174–1347 µg/mL .
  • Applications : Solvent for essential oils and precursor in ester synthesis.

2-[[(2,3-Dimethoxyphenyl)methyl]amino]-1-Butanol (R-Enantiomer)

The (2,3-dimethoxyphenyl)methyl group may enhance solubility in aromatic solvents or alter biological activity, warranting further study.

Chemical and Physical Properties

Solubility and Solvent Behavior

1-Butanol’s Hildebrand solubility parameter (δ = 11.3) aligns closely with lignin, enabling its use in lignin fractionation . In contrast, tert-butanol’s higher polarity (δ = 10.6) limits its lignin solubility but enhances miscibility with polar solvents .

Adsorption Performance

1-Butanol adsorption on porous carbon materials depends on pyrolytic temperature:

  • Low temperatures (<350°C) : Adsorption increases due to loss of oxygen-containing surface groups .
  • High temperatures (>550°C) : Enhanced adsorption from increased micropore volume and hydrophobicity .

Environmental and Toxicological Profiles

  • Atmospheric Degradation: 1-Butanol oxidizes to butanoic acid (100 pptv peak) in the presence of nitrate radicals, contributing to nighttime atmospheric acidity .
  • Toxicity: 1-Butanol exhibits developmental toxicity in rats at high concentrations, but its isomers (e.g., 2-butanol) show lower risks .

Biological Activity

1-Butanol, 2-[[(2,3-dimethoxyphenyl)methyl]amino]-, (R)- is a chiral secondary amine with the molecular formula C13H19NO2C_{13}H_{19}NO_2. This compound features a butanol backbone linked to a dimethoxyphenyl group through a methylamino connection. Its unique structural characteristics suggest potential biological activities, making it a subject of interest in medicinal chemistry.

The compound's structure includes two methoxy groups on the phenyl ring, which enhance its solubility and reactivity compared to simpler amines. The monoclinic crystal system of the compound indicates a well-defined three-dimensional arrangement of atoms, which is crucial for understanding its biological interactions .

Synthesis Pathways

The synthesis of 1-butanol, 2-[[(2,3-dimethoxyphenyl)methyl]amino]-, (R)- can be achieved through several methods, often involving the reaction of veratraldehyde with aniline under controlled conditions. The purification processes typically include chromatography to isolate the desired enantiomer.

Biological Activity

1-Butanol, 2-[[(2,3-dimethoxyphenyl)methyl]amino]-, (R)- has been evaluated for various biological activities:

  • Anticancer Properties : Initial screenings have shown that compounds with similar structures exhibit cytotoxic activity against cancer cell lines such as MDA-MB-231 and HepG2. For example, related compounds demonstrated IC50 values ranging from 2.43 to 14.65 μM against these cancer cells .
  • Mechanisms of Action : Studies indicate that compounds similar to 1-butanol derivatives can act as microtubule-destabilizing agents, enhancing apoptosis in cancer cells by inducing morphological changes and increasing caspase-3 activity .
  • Pharmacological Potential : The presence of the dimethoxyphenyl moiety suggests possible interactions with various receptors or enzymes, which could lead to diverse pharmacological effects. Understanding these interactions is essential for assessing its viability as a therapeutic agent .

Case Studies

Several studies have explored the biological effects of structurally related compounds:

  • Cytotoxicity Studies : In vitro studies demonstrated that certain analogues could inhibit microtubule assembly at concentrations as low as 20 μM, indicating potential as anticancer agents .
  • Apoptosis Induction : Compounds derived from similar structures have been shown to enhance caspase-3 activity significantly in breast cancer cells, confirming their role in promoting apoptosis .

Comparative Analysis

To better understand its unique properties, a comparison with structurally similar compounds is provided:

Compound NameStructureKey Features
2-Amino-3-methyl-1-butanolC5H13NOSimpler structure; less sterically hindered
(R)-(-)-2-Amino-3-methyl-1-butanolC5H13NOChiral center; used in synthesis
N-(3,4-Dimethoxyphenyl)methylamineC10H13NO2Lacks butanol backbone; focuses on phenylamine interactions

This table highlights the distinctiveness of 1-butanol, 2-[[(2,3-dimethoxyphenyl)methyl]amino]-, (R)- due to its combination of a butanol moiety and a dimethoxyphenyl group.

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

(2R)-2-[(2,3-dimethoxyphenyl)methylamino]butan-1-ol

InChI

InChI=1S/C13H21NO3/c1-4-11(9-15)14-8-10-6-5-7-12(16-2)13(10)17-3/h5-7,11,14-15H,4,8-9H2,1-3H3/t11-/m1/s1

InChI Key

PVKSSRFGEOCRJZ-LLVKDONJSA-N

Isomeric SMILES

CC[C@H](CO)NCC1=C(C(=CC=C1)OC)OC

Canonical SMILES

CCC(CO)NCC1=C(C(=CC=C1)OC)OC

Origin of Product

United States

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